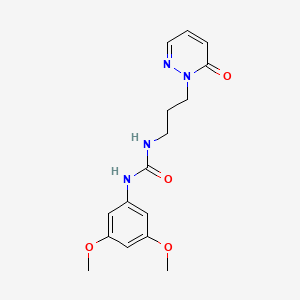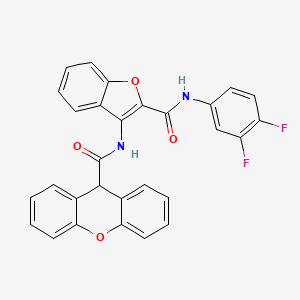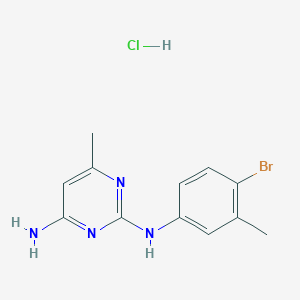
(1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol is an organic compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol This compound features a pyrazine ring attached to a pyrrolidine ring, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol typically involves the reaction of pyrazine derivatives with pyrrolidine derivatives under controlled conditions. One common method includes the alkylation of pyrazine with a pyrrolidine derivative, followed by reduction to introduce the methanol group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield pyrazin-2-ylmethylpyrrolidine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe in biochemical assays.
Medicine
Potential applications in medicine include the development of new therapeutic agents. The compound’s ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The pyrazine ring can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-(Pyrazin-2-ylmethyl)pyrrolidin-3-yl)methanol
- (1-(Pyrazin-2-ylmethyl)azetidin-3-yl)methanol
- tert-butyl 3-(2-oxo-2-(pyrazin-2-yl)ethoxy)piperidine-1-carboxylate
Uniqueness
(1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol is unique due to the specific positioning of the methanol group on the pyrrolidine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .
Eigenschaften
IUPAC Name |
[1-(pyrazin-2-ylmethyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-8-10-2-1-5-13(10)7-9-6-11-3-4-12-9/h3-4,6,10,14H,1-2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUPIQVSNCORNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=NC=CN=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2922787.png)
![2-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2922788.png)

![N-(cyanomethyl)-3-methanesulfonyl-N-methylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2922791.png)
![N-Ethyl-N-[2-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2922792.png)



![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2922801.png)
![N,N-diethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2922802.png)


![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2922807.png)
![N-(3,5-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2922808.png)
